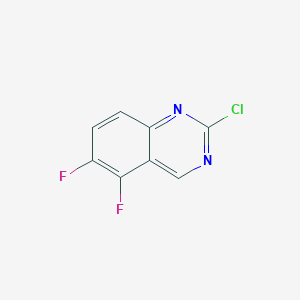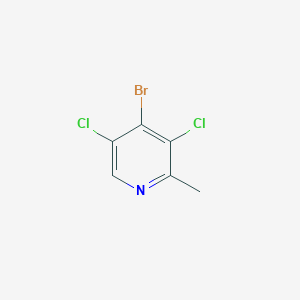
4-Bromo-3,5-dichloro-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3,5-dichloro-2-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H4BrCl2N
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dichloro-2-methylpyridine typically involves halogenation reactions. One common method is the bromination of 3,5-dichloro-2-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.
化学反应分析
Types of Reactions
4-Bromo-3,5-dichloro-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-3,5-dichloro-2-methylpyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: It is employed in the synthesis of agrochemical products, including herbicides and pesticides.
Material Science: The compound is used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-3,5-dichloro-2-methylpyridine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
- 2-Bromo-3,5-dichloro-4-methylpyridine
- 4-Bromo-2-methylpyridine
- 3,5-Dichloro-2-methylpyridine
Comparison
4-Bromo-3,5-dichloro-2-methylpyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific synthetic applications and research purposes.
属性
分子式 |
C6H4BrCl2N |
|---|---|
分子量 |
240.91 g/mol |
IUPAC 名称 |
4-bromo-3,5-dichloro-2-methylpyridine |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-6(9)5(7)4(8)2-10-3/h2H,1H3 |
InChI 键 |
DWELJZTWJXWUSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=C1Cl)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


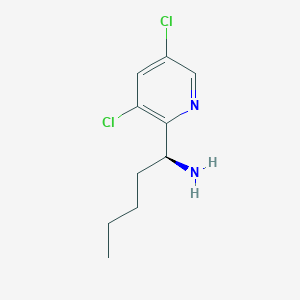
![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)

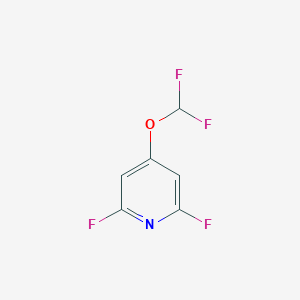

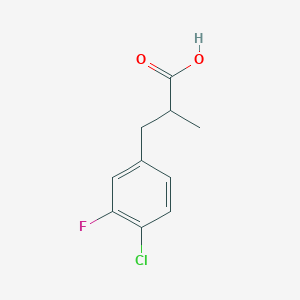
![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)
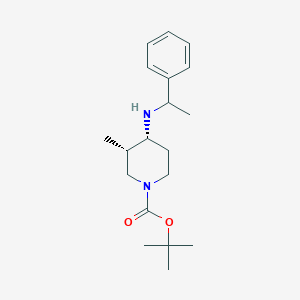
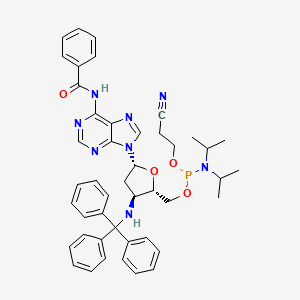
![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)

![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)
![4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)
